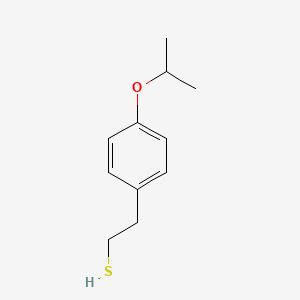
2-(4-Isopropoxyphenyl)ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenyl ring substituted with an isopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)ethane-1-thiol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of p-methyl phenol, followed by bromine substitution, etherification, and deprotection to yield the final product . Another method involves reacting m-cresol with thiocyanate under the action of a catalyst, followed by further reactions with halogenated isopropane and isopropyl magnesium halide .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The processes often involve the use of catalysts and controlled reaction conditions to ensure high selectivity and efficiency .
化学反応の分析
Types of Reactions
2-(4-Isopropoxyphenyl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various alkylated derivatives .
科学的研究の応用
2-(4-Isopropoxyphenyl)ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Used in the production of polymers and other materials due to its reactive thiol group
作用機序
The mechanism of action of 2-(4-Isopropoxyphenyl)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modify the activity of enzymes and other proteins, affecting biological pathways. The compound’s isopropoxyphenyl group can also influence its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar reactivity profile.
Thiophenol: Contains a thiol group attached to a phenyl ring, similar to 2-(4-Isopropoxyphenyl)ethane-1-thiol but without the ethane chain and isopropoxy group.
1,2-Ethanedithiol: Contains two thiol groups, making it more reactive in certain applications.
Uniqueness
This compound is unique due to the presence of both an isopropoxy group and a thiol group, which can provide distinct reactivity and binding properties compared to other thiol compounds. This makes it valuable in specific synthetic and research applications .
特性
分子式 |
C11H16OS |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
2-(4-propan-2-yloxyphenyl)ethanethiol |
InChI |
InChI=1S/C11H16OS/c1-9(2)12-11-5-3-10(4-6-11)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |
InChIキー |
PQXYISLLCVAZHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



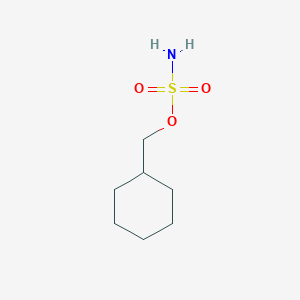
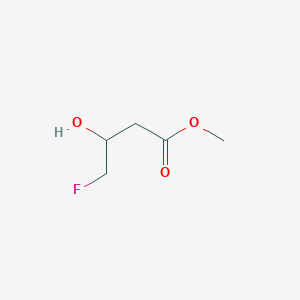

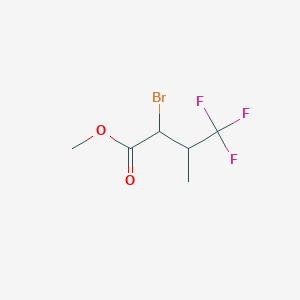
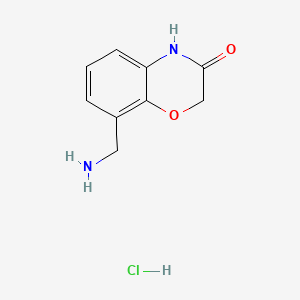
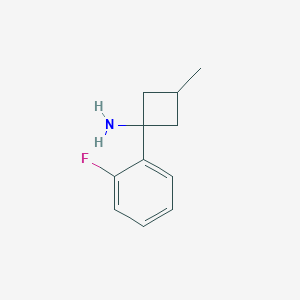
![Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)
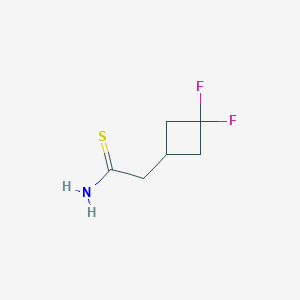
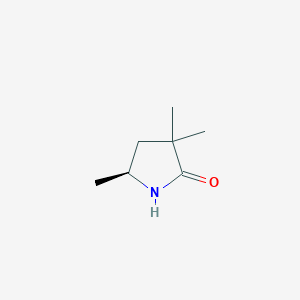
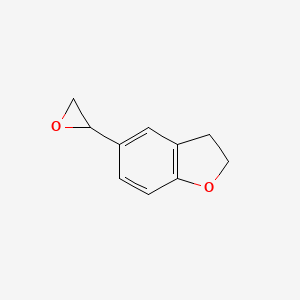
![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)
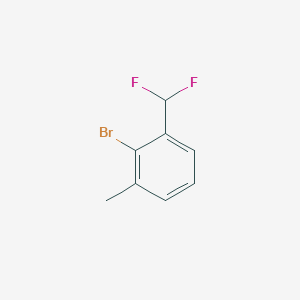
![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)
